6-[(4-tert-butylphenyl)methyl]-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one
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Overview
Description
6-[(4-tert-butylphenyl)methyl]-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one is a complex organic compound characterized by its unique structure, which includes a tert-butylphenyl group, a sulfanyl group, and a triazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-tert-butylphenyl)methyl]-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one typically involves multiple steps, starting with the preparation of the tert-butylphenyl precursor. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to form carbon-carbon bonds between the tert-butylphenyl boronic acid and other organic halides . The reaction conditions often include the use of bases such as potassium carbonate and solvents like isopropanol, with the reaction mixture being stirred under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-[(4-tert-butylphenyl)methyl]-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazinone ring can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of dihydro derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, where substituents like nitro or halogen groups can be introduced using reagents like nitric acid or halogens.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and appropriate reaction times.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and substituted phenyl derivatives. These products can be further utilized in various applications, including the synthesis of more complex molecules.
Scientific Research Applications
6-[(4-tert-butylphenyl)methyl]-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are being explored in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and catalysts, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 6-[(4-tert-butylphenyl)methyl]-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Lilial (3-(4-tert-Butylphenyl)-2-methylpropanal): Used in perfumery and has a similar tert-butylphenyl group.
Bourgeonal: Another aromatic aldehyde with similar structural features.
Helional: A related compound used in fragrances.
Uniqueness
6-[(4-tert-butylphenyl)methyl]-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one is unique due to its combination of a sulfanyl group and a triazinone ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
6-[(4-tert-butylphenyl)methyl]-3-sulfanylidene-2H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-14(2,3)10-6-4-9(5-7-10)8-11-12(18)15-13(19)17-16-11/h4-7H,8H2,1-3H3,(H2,15,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXLBOSHWBLWNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC2=NNC(=S)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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